Clomethiazole

Catalog No.
S524026
CAS No.
533-45-9
M.F
C6H8ClNS
M. Wt
161.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomethiazole

CAS Number

533-45-9

Product Name

Clomethiazole

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

InChI

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

PCLITLDOTJTVDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCCl

Solubility

Soluble in DMSO

Synonyms

Chlormethiazole, Clomethiazole, Distraneurin

Canonical SMILES

CC1=C(SC=N1)CCCl

Description

The exact mass of the compound Clomethiazolum is 161.0066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Neuroprotective Effects

One area of research interest is the potential neuroprotective properties of Clomethiazolum. Studies have shown that it may have an impact on various mechanisms involved in neuronal damage, including reducing inflammation and oxidative stress [1]. This has led to investigations into its possible use in conditions like stroke or neurodegenerative diseases, although more research is needed to determine its efficacy in these contexts [1].

([1] Current Review of Cerebrovascular Disease: )

Alcohol Withdrawal Studies

([2] Addiction Medicine E-Book: Science and Practice: )

Clomethiazole is a synthetic compound that belongs to the thiazole class of drugs. Its chemical formula is C6H8ClNSC_6H_8ClNS, and it is structurally related to thiamine, also known as vitamin B1. Clomethiazole exhibits sedative, hypnotic, muscle relaxant, and anticonvulsant properties, primarily acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor complex. This mechanism enhances the inhibitory effects of gamma-aminobutyric acid, the principal inhibitory neurotransmitter in the mammalian central nervous system, thereby producing anxiolytic and anticonvulsant effects .

The precise mechanism by which Clomethiazole exerts its sedative effects is not fully understood []. However, research suggests it interacts with a neurotransmitter called gamma-aminobutyric acid (GABA) in the central nervous system []. GABA acts as an inhibitory neurotransmitter, and Clomethiazole is believed to enhance its function, leading to a calming effect.

Clomethiazole should be handled with care in a laboratory setting due to its potential hazards. Studies have shown that high doses can cause respiratory depression. It is also contraindicated for individuals with certain medical conditions [].

Primarily involving its interaction with the gamma-aminobutyric acid A receptor. It enhances the receptor's response to gamma-aminobutyric acid by binding to a specific site on the receptor, which increases chloride ion channel conductance . This action leads to a hyperpolarization of neurons, contributing to its sedative effects. Additionally, clomethiazole acts as an inhibitor of cytochrome P450 enzymes, particularly CYP2E1 and CYP2B6, which affects the metabolism of various drugs and substances in the liver .

Clomethiazole's biological activity is characterized by its ability to modulate neurotransmitter systems in the brain. It has been shown to:

  • Sedation: Induces sleep and reduces anxiety through its action on gamma-aminobutyric acid A receptors.
  • Anticonvulsant Effects: Provides relief from seizure activity by enhancing inhibitory neurotransmission.
  • Muscle Relaxation: Reduces muscle tension and spasms.
  • Neuroprotective Effects: Exhibits potential neuroprotective properties in certain neurodegenerative conditions .

Clomethiazole can be synthesized through several methods, typically involving the reaction between thiazole derivatives and chlorinated compounds. A common synthesis route includes:

  • Formation of Thiazole Ring: Reacting 2-amino-4-methylthiazole with an appropriate alkyl halide.
  • Chlorination: Introducing a chloroethyl group to form clomethiazole.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound .

Clomethiazole is primarily used in clinical settings for:

  • Management of Alcohol Withdrawal Syndrome: It helps alleviate symptoms associated with acute alcohol withdrawal, including delirium tremens.
  • Sedative and Hypnotic Agent: Used for short-term treatment of insomnia and anxiety disorders.
  • Anticonvulsant: Employed in specific cases of epilepsy or seizure disorders.
  • Muscle Relaxant: Utilized in conditions requiring muscle relaxation .

Clomethiazole has notable interactions with other pharmacological agents:

  • CNS Depressants: It exhibits additive effects when combined with other central nervous system depressants such as benzodiazepines or barbiturates, increasing the risk of respiratory depression .
  • Cytochrome P450 Inhibitors: As an inhibitor of CYP2E1 and CYP2B6, clomethiazole can alter the metabolism of drugs processed by these enzymes, necessitating careful monitoring when co-administered with other medications .
  • Carbamazepine Interaction: When administered intravenously alongside carbamazepine, clomethiazole's clearance is increased by approximately 30%, requiring dosage adjustments .

Clomethiazole shares structural and functional similarities with several other compounds that act on the gamma-aminobutyric acid A receptor or exhibit sedative properties. Here are some notable comparisons:

Compound NameStructural RelationMechanism of ActionUnique Features
BenzodiazepinesSimilar sedative classPositive allosteric modulation of GABA_ABroad spectrum anxiolytic effects; reversal agent available
BarbituratesSimilar sedative classGABA_A receptor modulationHigher risk of overdose; more severe withdrawal symptoms
Z-drugs (e.g., Zolpidem)Similar pharmacological profileGABA_A receptor agonismShorter half-life; less risk of dependence
PropofolAnesthetic agentGABA_A receptor enhancementPrimarily used for anesthesia; rapid onset

Clomethiazole's unique position lies in its specific use for alcohol withdrawal syndrome and its distinct metabolic interactions compared to these other compounds .

Clomethiazole, with the International Union of Pure and Applied Chemistry name 5-(2-chloroethyl)-4-methylthiazole, possesses a distinctive molecular architecture centered around a five-membered thiazole heterocycle [1] [2] [3]. The molecular formula C₆H₈ClNS indicates a compact structure with a molecular weight of 161.65 grams per mole [1] [4]. The compound exhibits an achiral configuration with no defined stereocenters, resulting in no optical activity [5].

The thiazole ring forms the core structural framework, consisting of sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively within the five-membered aromatic ring [6] [7]. This heterocyclic system demonstrates significant pi-electron delocalization, conferring aromatic character to the molecule [7]. The calculated pi-electron density identifies carbon-5 as the primary site for electrophilic substitution, while carbon-2 bears an acidic proton susceptible to deprotonation [7].

Substitution patterns on the thiazole ring include a methyl group at the 4-position and a 2-chloroethyl chain at the 5-position [1] [2] [8]. The 2-chloroethyl substituent introduces a reactive alkyl halide functionality, while the methyl group contributes to the overall lipophilic character of the molecule [8] [9]. The molecular geometry exhibits a planar thiazole ring with the chloroethyl side chain capable of conformational flexibility through rotation around the carbon-carbon single bonds [10].

The percent composition analysis reveals carbon at 44.58%, hydrogen at 4.99%, chlorine at 21.93%, nitrogen at 8.66%, and sulfur at 19.84% [3] [4]. This composition reflects the heteroatom-rich nature of the molecule, with significant contributions from both sulfur and chlorine atoms that influence the compound's physicochemical properties.

Crystallographic and Spectroscopic Characterization

Crystallographic studies of clomethiazole have focused primarily on its hydrochloride salt form, which crystallizes as a more stable and water-soluble derivative [11] [8]. The hydrochloride salt, with molecular formula C₆H₈ClNS·HCl and molecular weight 198.11 grams per mole, forms crystals from absolute ethanol and ether mixtures with a melting point of 130°C [3] [11]. The crystalline structure exhibits enhanced stability compared to the free base form, facilitating pharmaceutical formulation and handling.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of clomethiazole. The ¹H nuclear magnetic resonance spectrum displays characteristic chemical shifts for the thiazole ring proton and the methyl and chloroethyl substituents [12] [13] [14]. The thiazole ring proton appears in the aromatic region between 7.27 and 8.77 parts per million, consistent with the aromatic character of the heterocycle [6]. The methyl group exhibits a characteristic singlet, while the chloroethyl chain shows the expected multipicity patterns for the methylene protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [13] [14]. The thiazole carbons appear in the aromatic region between 100 and 150 parts per million, while the methyl and chloroethyl carbons resonate at typical aliphatic chemical shifts [12]. The carbon bearing the chlorine substituent shows the characteristic downfield shift associated with the electronegative halogen.

Infrared spectroscopy demonstrates the characteristic absorption bands of the thiazole ring system and substituent groups [15] [16]. The thiazole ring exhibits stretching vibrations in the fingerprint region, while the carbon-chlorine bond shows a distinctive absorption band. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 161, with characteristic fragmentation patterns including loss of the chloroethyl group [17].

Solubility, Stability, and Partition Coefficients

Clomethiazole exhibits limited aqueous solubility with a predicted water solubility of 0.674 milligrams per milliliter [11]. This relatively low water solubility reflects the lipophilic nature of the thiazole ring system and the chloroethyl substituent [9] [18]. The compound demonstrates significantly enhanced solubility in polar organic solvents such as ethanol and dimethyl sulfoxide due to favorable interactions with these solvent systems [18].

The octanol-water partition coefficient, expressed as LogP, ranges from 2.23 to 3.03, indicating moderate to high lipophilicity [19] [10] [20]. This partition coefficient suggests a strong preference for lipid phases over aqueous environments, with implications for membrane permeability and tissue distribution [20]. The LogP value indicates approximately 30-fold higher affinity for octanol compared to water, supporting the compound's ability to cross biological membranes [20].

Stability studies reveal that clomethiazole undergoes pH-dependent degradation in aqueous solutions [21]. Two distinct degradation mechanisms operate depending on the solution pH, each producing different degradation products [21]. The degradation kinetics follow Arrhenius temperature dependence, allowing calculation of decomposition rates for stored formulations [21]. At elevated temperatures, the compound shows thermal decomposition, though it maintains reasonable stability under normal storage conditions when kept at 4°C [10].

The polar surface area of clomethiazole ranges from 12.89 to 41.13 square angstroms, reflecting the contribution of the nitrogen and sulfur heteroatoms [10] [19]. The molecule contains two hydrogen bond acceptors and no hydrogen bond donors, with two rotatable bonds providing conformational flexibility [10]. These molecular descriptors influence the compound's pharmacokinetic properties and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

161.0065981 g/mol

Monoisotopic Mass

161.0065981 g/mol

Heavy Atom Count

9

LogP

2.12 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0C5DBZ19HV

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in strokes.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM02 - Clomethiazole

Mechanism of Action

clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Irritant

Irritant

Other CAS

533-45-9

Metabolism Metabolites

Clomethiazole has known human metabolites that include NLA-715.

Wikipedia

Clomethiazole

Dates

Last modified: 08-15-2023
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